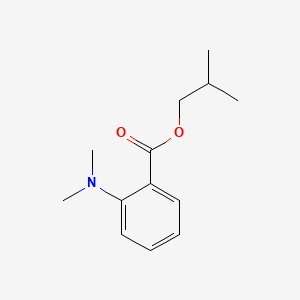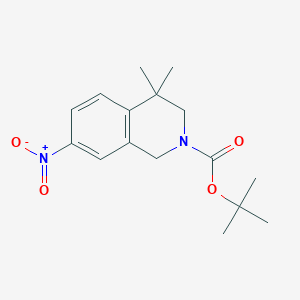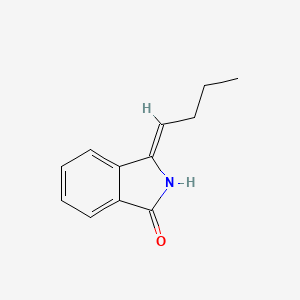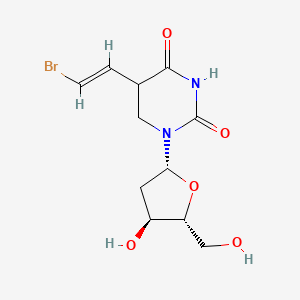
Zinc,(2,5-dimethylphenyl)iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc,(2,5-dimethylphenyl)iodo- is a chemical compound with the molecular formula (CH3)2C6H3ZnIThis compound is primarily used as a pharmaceutical intermediate and a Grignard reagent, facilitating the synthesis of complex organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zinc,(2,5-dimethylphenyl)iodo- typically involves the reaction of 2,5-dimethylphenyl iodide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
In industrial settings, the production of Zinc,(2,5-dimethylphenyl)iodo- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually stored at low temperatures (2-8°C) to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
Zinc,(2,5-dimethylphenyl)iodo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding zinc oxides.
Reduction: It can be reduced to form zinc metal and other by-products.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents like hydrogen gas or lithium aluminum hydride are used.
Substitution: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound .
Scientific Research Applications
Zinc,(2,5-dimethylphenyl)iodo- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of therapeutic compounds designed to combat various diseases.
Industry: It is used in the production of polymers and other complex organic compounds.
Mechanism of Action
The mechanism of action of Zinc,(2,5-dimethylphenyl)iodo- involves its role as a nucleophile in substitution reactions. The zinc atom facilitates the transfer of the 2,5-dimethylphenyl group to the target molecule, forming a new carbon-carbon bond. This process is often catalyzed by palladium in the case of Suzuki-Miyaura coupling .
Comparison with Similar Compounds
Similar Compounds
Zinc,(2,4-dimethylphenyl)iodo-: Similar in structure but with different methyl group positions.
Zinc,(3,5-dimethylphenyl)iodo-: Another isomer with methyl groups at different positions.
Uniqueness
Zinc,(2,5-dimethylphenyl)iodo- is unique due to its specific methyl group positions, which can influence its reactivity and the types of products formed in chemical reactions. This positional specificity can make it more suitable for certain synthetic applications compared to its isomers.
Properties
Molecular Formula |
C8H9IZn |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
zinc;1,4-dimethylbenzene-6-ide;iodide |
InChI |
InChI=1S/C8H9.HI.Zn/c1-7-3-5-8(2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
ZRSTVQRJJCDLOT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C[C-]=C(C=C1)C.[Zn+2].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B12338820.png)



![(2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide](/img/structure/B12338845.png)
![zinc;(1Z,11Z,20Z,28Z)-6,15,24,33-tetratert-butyl-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12338850.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B12338851.png)

